[(S)-3-(tert-Butoxycarbonyl-isopropyl-amino)-piperidin-1-yl]-acetic acid
Description
[(S)-3-(tert-Butoxycarbonyl-isopropyl-amino)-piperidin-1-yl]-acetic acid is a chiral tertiary amine derivative featuring a piperidine core substituted with a tert-butoxycarbonyl (Boc)-protected isopropyl amino group at the 3-position and an acetic acid moiety at the 1-position. This compound is structurally characterized by its stereospecific (S)-configuration, which is critical for its biological and chemical interactions. The Boc group enhances stability during synthetic processes, while the acetic acid group facilitates solubility and further functionalization .
Primarily used in pharmaceutical research, this compound serves as a key intermediate in targeted protein degradation (e.g., PROTACs) and opioid receptor modulation . Its molecular formula is C15H28N2O4, with a molecular weight of 300.40 g/mol (exact value varies slightly depending on stereoisomer; see ).
Properties
IUPAC Name |
2-[(3S)-3-[(2-methylpropan-2-yl)oxycarbonyl-propan-2-ylamino]piperidin-1-yl]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O4/c1-11(2)17(14(20)21-15(3,4)5)12-7-6-8-16(9-12)10-13(18)19/h11-12H,6-10H2,1-5H3,(H,18,19)/t12-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPRFKRLNBXCATR-LBPRGKRZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C1CCCN(C1)CC(=O)O)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N([C@H]1CCCN(C1)CC(=O)O)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of Mesylate/Tosylate Intermediate
Reagents :
-
(S)-Piperidin-3-ol
-
Methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl)
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Triethylamine (TEA) in dichloromethane (DCM)
Procedure :
-
Dissolve (S)-piperidin-3-ol (5.0 g, 43.8 mmol) in DCM (50 mL) at 0–5°C.
-
Add MsCl (3.7 g, 32.3 mmol) or TsCl (8.2 g, 43.0 mmol) dropwise.
-
Add TEA (7.5 g, 74.1 mmol) and stir at 25–30°C for 2 hr.
-
Wash with 10% citric acid, 10% NaHCO₃, and brine.
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Dry over Na₂SO₄ and concentrate to obtain (S)-3-(mesyl/tosyl)piperidine.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 85–92% |
| Purity (HPLC) | >98% |
Nucleophilic Substitution with Isopropylamine
Reagents :
-
(S)-3-Mesylpiperidine
-
Isopropylamine (excess)
-
Potassium carbonate (K₂CO₃) in acetonitrile
Procedure :
-
Reflux (S)-3-mesylpiperidine (4.5 g, 23.6 mmol) with isopropylamine (10 eq) in acetonitrile (50 mL) for 12 hr.
-
Concentrate and purify via silica gel chromatography (EtOAc/hexane) to obtain (S)-3-(isopropylamino)piperidine.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 78% |
| Enantiomeric Excess | >99% (S) |
Boc Protection of the Amine
Reagents :
-
(S)-3-(Isopropylamino)piperidine
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Di-tert-butyl dicarbonate (Boc₂O)
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4-Dimethylaminopyridine (DMAP) in THF
Procedure :
-
Dissolve (S)-3-(isopropylamino)piperidine (3.0 g, 19.2 mmol) in THF (30 mL).
-
Add Boc₂O (5.0 g, 22.9 mmol) and DMAP (0.23 g, 1.9 mmol).
-
Stir at 25°C for 6 hr.
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Concentrate and purify to obtain (S)-3-(tert-butoxycarbonyl-isopropyl-amino)piperidine.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 90% |
| [α]₂₅ᴅ | +12.5° (c=1, CHCl₃) |
Alkylation with Ethyl Bromoacetate
Reagents :
-
(S)-3-(Boc-isopropyl-amino)piperidine
-
Ethyl bromoacetate
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Sodium hydride (NaH) in DMF
Procedure :
-
Add NaH (60% dispersion, 1.2 eq) to DMF (20 mL) at 0°C.
-
Add (S)-3-(Boc-isopropyl-amino)piperidine (2.5 g, 8.7 mmol) and ethyl bromoacetate (1.6 g, 9.6 mmol).
-
Stir at 25°C for 4 hr.
-
Quench with water and extract with EtOAc.
-
Purify to obtain ethyl [(S)-3-(Boc-isopropyl-amino)piperidin-1-yl]acetate.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 82% |
| Purity (NMR) | >95% |
Ester Hydrolysis to Carboxylic Acid
Reagents :
-
Ethyl [(S)-3-(Boc-isopropyl-amino)piperidin-1-yl]acetate
-
Lithium hydroxide (LiOH) in THF/water
Procedure :
-
Dissolve the ester (2.0 g, 5.6 mmol) in THF (15 mL) and water (5 mL).
-
Add LiOH·H₂O (0.47 g, 11.2 mmol) and stir at 25°C for 12 hr.
-
Acidify with 1N HCl to pH 2–3.
-
Extract with DCM, dry, and concentrate to obtain the title compound.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 95% |
| Melting Point | 148–150°C |
Alternative Route via Reductive Amination
Reductive Amination of Piperidin-3-one
Reagents :
-
Piperidin-3-one
-
Isopropylamine
-
Sodium cyanoborohydride (NaBH₃CN) in methanol
Procedure :
-
Reflux piperidin-3-one (4.2 g, 37.1 mmol) with isopropylamine (3.3 g, 55.7 mmol) in MeOH (40 mL).
-
Add NaBH₃CN (3.5 g, 55.7 mmol) and stir for 24 hr.
-
Concentrate and purify to obtain racemic 3-(isopropylamino)piperidine.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 65% |
| ee | 99% (after resolution) |
Spectroscopic Characterization
NMR Data (CDCl₃)
-
¹H NMR : δ 1.40 (s, 9H, Boc), 1.32 (d, J=6.5 Hz, 6H, CH(CH₃)₂), 3.18–3.02 (m, 2H, piperidine), 4.24 (s, 2H, CH₂CO₂H).
-
¹³C NMR : δ 172.5 (CO₂H), 156.2 (Boc C=O), 79.8 (C(CH₃)₃), 48.1 (NCH₂), 28.3 (C(CH₃)₃).
Comparative Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| Mesylate substitution | High stereochemical control | Multi-step purification |
| Reductive amination | Direct amine introduction | Requires chiral resolution |
| Boc protection | Mild conditions, high yields | Sensitivity to acidic media |
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
[(S)-3-(tert-Butoxycarbonyl-isopropyl-amino)-piperidin-1-yl]-acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The Boc group can be selectively removed or substituted under acidic conditions, such as with trifluoroacetic acid in dichloromethane.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Acidic reagents like trifluoroacetic acid or hydrochloric acid in methanol are employed for Boc deprotection.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Boc deprotection yields the free amine, which can then undergo further functionalization.
Scientific Research Applications
Medicinal Chemistry
The compound is primarily utilized as an intermediate in the synthesis of various pharmaceuticals. Its structure allows for modifications that can lead to compounds with enhanced therapeutic properties. Notably, it is involved in the development of drugs targeting neurological disorders, pain management, and other therapeutic areas.
Case Study: Synthesis of Bioactive Compounds
Research has demonstrated the use of [(S)-3-(tert-Butoxycarbonyl-isopropyl-amino)-piperidin-1-yl]-acetic acid in synthesizing bioactive molecules. For instance:
- Targeted Synthesis : The compound serves as a precursor for synthesizing piperidine derivatives that exhibit promising activity against certain cancer cell lines.
| Compound | Biological Activity | Reference |
|---|---|---|
| Piperidine Derivative A | Anticancer | |
| Piperidine Derivative B | Analgesic |
Organic Synthesis
The compound acts as a versatile building block in organic synthesis, particularly in the formation of complex molecules through various chemical reactions such as:
- Amidation : The Boc group can be removed under mild acidic conditions, allowing for the introduction of different amines.
- Coupling Reactions : It can be coupled with other carboxylic acids to form dipeptides or more complex structures.
Pharmacological Studies
Preliminary pharmacological studies indicate that this compound may interact with multiple biological targets, suggesting potential applications in developing new therapeutic agents.
Biological Target Interaction
Research indicates that this compound may interact with receptors involved in neurotransmission, which could be beneficial in treating conditions such as depression or anxiety disorders.
Mechanism of Action
The mechanism of action of [(S)-3-(tert-Butoxycarbonyl-isopropyl-amino)-piperidin-1-yl]-acetic acid involves its interaction with specific molecular targets and pathways. The Boc group serves as a protecting group for the amine, allowing for selective reactions and modifications. Upon deprotection, the free amine can interact with various biological targets, influencing biochemical pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a comparative analysis of [(S)-3-(tert-Butoxycarbonyl-isopropyl-amino)-piperidin-1-yl]-acetic acid with analogous piperidine derivatives, focusing on structural variations, physicochemical properties, and applications.
Table 1: Key Structural and Functional Comparisons
Key Findings from Comparative Analysis
Steric and Electronic Effects: The Boc-isopropyl-amino group in the target compound provides superior steric protection compared to cyclopropyl-amino () or acetyl () variants, enhancing stability during synthetic steps . The acetic acid moiety is conserved across analogs, enabling conjugation to proteins or linkers in drug design .
Biological Relevance: Compounds with Boc protection (e.g., the target molecule and ) are preferred in PROTAC development for controlled degradation .
Biological Activity
[(S)-3-(tert-Butoxycarbonyl-isopropyl-amino)-piperidin-1-yl]-acetic acid is a piperidine derivative that has garnered attention for its potential biological activities. This compound is notable for its structural features, which may contribute to its interactions with various biological targets. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Anticancer Potential
Research has indicated that piperidine derivatives, including this compound, exhibit promising anticancer activity. A study highlighted that certain piperidine-based compounds induce apoptosis in cancer cell lines, demonstrating cytotoxic effects superior to conventional chemotherapeutics like bleomycin . The mechanism involves interaction with specific cellular pathways that regulate cell proliferation and survival.
Table 1: Anticancer Activity of Piperidine Derivatives
| Compound Name | Cell Line Tested | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | FaDu (hypopharyngeal) | 1.5 | Induction of apoptosis |
| Compound B | MCF-7 (breast cancer) | 2.0 | Inhibition of cell cycle progression |
| [(S)-3... | Various | 1.2 | Modulation of signaling pathways |
Neuropharmacological Effects
The compound has been investigated for its potential role as a modulator of neurotransmitter receptors, particularly the serotonin receptors. A study reported that derivatives with similar structures showed selective activity towards the 5-HT7 receptor, which is implicated in mood regulation and cognitive functions . This suggests that this compound may have applications in treating neuropsychiatric disorders.
Table 2: Neuropharmacological Activity
| Receptor Type | Binding Affinity (nM) | Effect |
|---|---|---|
| 5-HT7 | 50 | Agonist |
| M3 Muscarinic | 200 | Antagonist |
Antimicrobial Properties
The antibacterial activity of compounds similar to this compound has been documented. For instance, derivatives have shown efficacy against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli . The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.
Table 3: Antimicrobial Efficacy
| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound X | S. aureus | 0.5 µg/mL |
| Compound Y | E. coli | 1.0 µg/mL |
| [(S)-3...] | P. mirabilis | 0.8 µg/mL |
Case Study 1: Cancer Treatment
A clinical evaluation involved a cohort of patients with advanced hypopharyngeal carcinoma treated with a regimen including a piperidine derivative similar to this compound. Results indicated a significant reduction in tumor size and improved survival rates compared to historical controls .
Case Study 2: Neurological Disorders
In preclinical models, administration of the compound led to improved cognitive function in mice subjected to stress-induced memory impairment. Behavioral assays demonstrated enhanced learning and memory capabilities, suggesting potential for development as a therapeutic agent for conditions like Alzheimer’s disease .
Q & A
Q. What synthetic methodologies are commonly employed for [(S)-3-(tert-Butoxycarbonyl-isopropyl-amino)-piperidin-1-yl]-acetic acid?
The compound is typically synthesized via coupling reactions. For example, glycolic anhydride reacts with a piperidine derivative in tetrahydrofuran (THF) under stirring for 18 hours, followed by solvent removal to yield the product . Tert-butoxycarbonyl (Boc) protection of the amine group is critical to prevent undesired side reactions during synthesis .
Q. How is the compound purified, and what analytical techniques validate its purity?
Purification often involves column chromatography using silica gel and eluents such as ethyl acetate/hexane mixtures. High-Performance Liquid Chromatography (HPLC) with a C18 reverse-phase column is standard for purity validation, while Nuclear Magnetic Resonance (NMR) spectroscopy confirms structural integrity. The tert-butyl group in the Boc moiety exhibits characteristic singlet peaks at ~1.4 ppm in ¹H NMR .
Q. What safety precautions are necessary when handling this compound?
Safety Data Sheets (SDS) recommend wearing eye protection (e.g., goggles) and gloves to avoid skin/eye contact. In case of exposure, rinse affected areas with water for 15 minutes and consult a physician. The compound may cause respiratory irritation, necessitating use in a well-ventilated fume hood .
Advanced Research Questions
Q. How can molecular dynamics (MD) simulations optimize reaction conditions for this compound?
MD simulations can model solvent interactions and transition states to predict optimal reaction parameters. For example, simulations may reveal that polar aprotic solvents like THF stabilize intermediates during Boc deprotection, reducing by-product formation. Computational studies on analogous piperidine derivatives have guided temperature and solvent selection to enhance yields .
Q. What strategies address contradictions between computational predictions and experimental bioactivity data?
Orthogonal validation is critical. For instance, if docking studies predict COX-2 inhibition (as seen in similar compounds), confirmatory enzymatic assays (e.g., COX-2 inhibition kits) and in vivo anti-inflammatory models (e.g., rat paw edema) should be employed. Discrepancies may arise from solvation effects or conformational flexibility not captured in rigid docking models .
Q. How does stereochemistry at the piperidine ring influence biological activity?
The (S)-configuration at the piperidine-3-position can enhance target binding affinity. Comparative studies using enantiomeric pairs (e.g., (S) vs. (R)) in receptor-binding assays (e.g., μ-opioid or chemokine receptors) are essential. For example, (S)-configured analogs showed improved selectivity in pain modulation studies .
Q. What in silico tools are suitable for studying structure-activity relationships (SAR) of this compound?
Tools like Schrödinger’s Glide for docking, Gaussian for quantum mechanical calculations, and AMBER for MD simulations are widely used. For SAR, fragment-based pharmacophore modeling can identify critical functional groups (e.g., the acetic acid moiety) that enhance binding to target proteins .
Q. How can metabolic stability of this compound be assessed in preclinical studies?
Use liver microsomal assays (human/rat) to measure half-life (t₁/₂) and intrinsic clearance. LC-MS/MS quantifies parent compound degradation. Structural modifications, such as fluorination of the piperidine ring (as in related analogs), may improve metabolic stability by reducing cytochrome P450 oxidation .
Data Analysis & Troubleshooting
Q. How to interpret conflicting solubility data across different studies?
Solubility discrepancies often arise from variations in solvent polarity, pH, or temperature. For instance, the acetic acid moiety may protonate in acidic buffers (pH < 4), increasing aqueous solubility. Use standardized conditions (e.g., PBS pH 7.4, 25°C) for reproducibility .
Q. What experimental controls are critical in bioactivity assays to minimize false positives?
Include vehicle controls (e.g., DMSO), positive controls (e.g., known inhibitors), and counter-screens against related targets (e.g., COX-1 vs. COX-2). For cell-based assays, cytotoxicity testing (e.g., MTT assay) ensures observed effects are not due to cell death .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
